molecular formula C8H7N3O B1281740 N-(2-cyanophenyl)urea CAS No. 55441-25-3

N-(2-cyanophenyl)urea

Cat. No. B1281740
CAS RN: 55441-25-3
M. Wt: 161.16 g/mol
InChI Key: QUAYEHVOVRZTOO-UHFFFAOYSA-N
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Description

N-(2-cyanophenyl)urea (NCPU) is an organic compound that has been studied extensively due to its potential applications in a wide range of scientific and medical fields. NCPU is a colorless solid that is soluble in water. It is formed through the condensation of urea and 2-cyanophenol. The compound has been extensively studied due to its potential applications in fields such as biochemistry, pharmaceuticals, and organic synthesis.

Scientific Research Applications

Plant Biology and Agriculture

Urea derivatives, including compounds similar to N-(2-cyanophenyl)urea, have significant applications in plant biology and agriculture. They are known to act as synthetic compounds that can regulate cell division and differentiation in plants. For instance, urea derivatives like N-phenyl-N'-(2-chloro-4-pyridyl)urea and N-phenyl-N'-(1,2,3-thiadiazol-5-yl)urea are used extensively in in vitro plant morphogenesis studies due to their cytokinin-like activity, often exceeding that of adenine compounds. These urea derivatives also specifically enhance adventitious root formation in plants (Ricci & Bertoletti, 2009).

Synthesis and Chemistry

In chemical synthesis, this compound and related compounds are utilized in various synthetic processes. Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement is an example where urea derivatives are used to synthesize ureas from carboxylic acids. This method is notable for yielding good results without racemization, under milder and simpler reaction conditions. The process is compatible with common N-protecting groups and allows conversion from carboxylic acid to urea in a single pot (Thalluri et al., 2014).

Environmental Impact and Management

In the context of environmental impact and management, urea derivatives play a significant role. Studies have shown that the use of urease inhibitors can effectively reduce emissions of ammonia, nitrous oxide, and nitric oxide from fertilized soils. For example, the use of N-(n-butyl) thiophosphoric triamide (NBPT) as a urease inhibitor with urea fertilization in a Mediterranean barley field significantly reduced emissions and potentially increased grain yield and N uptake, although not statistically significant (Abalos et al., 2012).

Mechanism of Action

Target of Action

N-(2-cyanophenyl)urea is a type of N-substituted urea N-substituted ureas are known to have diverse chemical and biological properties and are extensively employed in chemical, pharmaceutical, and agrochemical industries . They serve as building blocks for various other important chemicals of high commercial interest .

Mode of Action

The synthesis of n-substituted ureas, including this compound, involves the reaction of isocyanates or carbamoyl chlorides with ammonia . The desired isocyanate and carbamoyl chloride can be generated by the reaction of the corresponding amine with phosgene .

Biochemical Pathways

It’s important to note that biological pathways represent chains of molecular interactions in biological systems that jointly form complex dynamic networks . The network structure changes from the significance of biological experiments and layout algorithms often sacrifice low-level details to maintain high-level information .

Pharmacokinetics

A study on urea pharmacokinetics developed a model to define the multiple correlations among dietary nitrogen intake, urea generation rate, and serum urea nitrogen .

Result of Action

N-substituted ureas are known to have diverse applications and are extensively employed in chemical, pharmaceutical, and agrochemical industries .

Action Environment

The synthesis of n-substituted ureas, including this compound, is influenced by economy and ease of execution providing little consideration for environmental impacts .

Future Directions

There is a growing interest in forming C–N bonds using alternative methods . Shifting toward photochemical or electrochemical processes, as opposed to traditional thermal-based processes, promises the potential for complete electrification of urea synthesis . This shift toward process electrification represents a groundbreaking advancement, the first of many steps, toward achieving deep decarbonization in the chemical manufacturing sector .

Biochemical Analysis

Biochemical Properties

N-(2-cyanophenyl)urea plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with urease, an enzyme that catalyzes the hydrolysis of urea into carbon dioxide and ammonia . The interaction between this compound and urease is significant as it can inhibit the enzyme’s activity, thereby affecting nitrogen metabolism in organisms.

Cellular Effects

This compound influences various types of cells and cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cyanobacteria, this compound can inhibit the activity of urease, leading to alterations in nitrogen assimilation and overall cellular function . This inhibition can result in changes in the expression of genes involved in nitrogen metabolism and can impact cellular growth and proliferation.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to the active site of urease, inhibiting its activity and preventing the hydrolysis of urea . This inhibition can lead to a buildup of urea and a decrease in the production of ammonia, affecting nitrogen metabolism. Additionally, this compound can influence the expression of genes involved in nitrogen assimilation, further impacting cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its effects on cellular function can vary depending on the duration of exposure . Long-term exposure to this compound can lead to sustained inhibition of urease activity and prolonged alterations in nitrogen metabolism.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively inhibit urease activity without causing significant toxicity . At higher doses, the compound can exhibit toxic effects, including disruptions in nitrogen metabolism and adverse impacts on overall health. It is important to determine the optimal dosage to achieve the desired biochemical effects while minimizing potential toxicity.

Metabolic Pathways

This compound is involved in metabolic pathways related to nitrogen metabolism. It interacts with enzymes such as urease, which plays a key role in the hydrolysis of urea . By inhibiting urease activity, this compound can affect the flux of nitrogen through metabolic pathways, leading to changes in metabolite levels and overall metabolic balance.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The localization and accumulation of this compound within specific cellular compartments can influence its activity and function.

Subcellular Localization

The subcellular localization of this compound is an important factor in determining its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications

properties

IUPAC Name

(2-cyanophenyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O/c9-5-6-3-1-2-4-7(6)11-8(10)12/h1-4H,(H3,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUAYEHVOVRZTOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)NC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50522808
Record name N-(2-Cyanophenyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50522808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

55441-25-3
Record name N-(2-Cyanophenyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50522808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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